molecular formula C20H26BrNO2 B1671317 Estrazinol hydrobromide CAS No. 15179-97-2

Estrazinol hydrobromide

Cat. No.: B1671317
CAS No.: 15179-97-2
M. Wt: 392.3 g/mol
InChI Key: DIEDGWQBMYEFLT-UAQIFXDFSA-N
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Description

Estrazinol hydrobromide (EZ), chemically identified as bromidrato de estrazinol (CAS 15179-97-2) , is a water-soluble synthetic estrogen. It is structurally derived from estratriene and modified with a hydrobromide salt to enhance solubility and bioavailability. EZ exhibits estrogenic activity, primarily targeting endometrial tissues, and has been studied for its effects on reproductive physiology. Notably, oral administration of EZ in animal models induces morphological changes in the endometrium that are considered more "normal" or physiologically adequate compared to other estrogens like ethinyl estradiol (EE) or conjugated equine estrogens (Premarin, PR) .

Properties

CAS No.

15179-97-2

Molecular Formula

C20H26BrNO2

Molecular Weight

392.3 g/mol

IUPAC Name

(1R,11R,14R,15S)-14-ethynyl-5-methoxy-15-methyl-10-azatetracyclo[8.7.0.02,7.011,15]heptadeca-2(7),3,5-trien-14-ol;hydrobromide

InChI

InChI=1S/C20H25NO2.BrH/c1-4-20(22)11-8-18-19(20,2)10-7-17-16-6-5-15(23-3)13-14(16)9-12-21(17)18;/h1,5-6,13,17-18,22H,7-12H2,2-3H3;1H/t17-,18-,19+,20+;/m1./s1

InChI Key

DIEDGWQBMYEFLT-UAQIFXDFSA-N

SMILES

CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br

Isomeric SMILES

C[C@]12CC[C@@H]3C4=C(CCN3[C@@H]1CC[C@]2(C#C)O)C=C(C=C4)OC.Br

Canonical SMILES

CC12CCC3C4=C(CCN3C1CCC2(C#C)O)C=C(C=C4)OC.Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Estrazinol hydrobromide;  W 4454A;  W-4454A;  W4454A.

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Estrazinol Hydrobromide involves several steps, starting with the preparation of the core steroidal structure. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would include:

Chemical Reactions Analysis

Types of Reactions: Estrazinol Hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Estrazinol Hydrobromide has several scientific research applications, including:

Mechanism of Action

Estrazinol Hydrobromide exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Estrogenic Compounds

Compound Solubility Administration Route Endometrial Transformation (Oral) Key Biological Findings
This compound Water-soluble Oral/Subcutaneous More "normal" secretory changes Closest to physiological response; distinct from EE/PR
Ethinyl estradiol (EE) Lipid-soluble Oral/Subcutaneous Partial secretory changes High potency but induces atypical morphology
Estradiol-17β (E) Lipid-soluble Subcutaneous Full secretory changes* Requires progesterone priming; ineffective orally
Premarin (PR) Water-soluble Oral/Subcutaneous Minimal secretory changes Mixed equine estrogens; less effective orally

*Subcutaneous administration with progesterone priming required.

Key Findings:

Oral Efficacy: EZ and EE both show oral activity, but EZ-induced endometrial changes are structurally closer to natural physiology. In contrast, PR (a conjugated equine estrogen blend) produces less pronounced effects . Subcutaneous E or EE, when combined with progesterone, fully activates secretory endometrial changes in rabbits. However, oral administration of these compounds fails to elicit similar responses, highlighting EZ’s unique oral bioavailability .

Structural and Functional Differences :

  • EZ vs. EE : While both are orally active, EE (a synthetic derivative of E with an ethinyl group) has higher metabolic stability but induces atypical endometrial morphology. EZ’s hydrobromide salt may contribute to its distinct solubility and tissue interaction .
  • EZ vs. PR : PR contains mixed equine estrogens (e.g., estrone sulfate), which are less effective in inducing endometrial transformation compared to EZ’s targeted activity .

Hydrobromide Salts in Pharmacology: While other hydrobromide salts (e.g., galanthamine hydrobromide) target acetylcholinesterase in Alzheimer’s therapy , EZ’s hydrobromide moiety enhances solubility without altering its estrogenic receptor affinity. This contrasts with non-hydrobromide estrogens like E, which require lipid carriers for absorption .

Research Implications and Gaps

  • Mechanistic Insights: The exact molecular pathway by which EZ produces "normal" endometrial changes remains unclear. Further crystallographic or receptor-binding studies (e.g., using SHELX software ) could elucidate structural interactions.
  • Regulatory guidelines for bioequivalence studies (e.g., CDE’s eCTD standards ) should be applied in future pharmacokinetic analyses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrazinol hydrobromide
Reactant of Route 2
Estrazinol hydrobromide

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